molecular formula C11H11N3O B8273859 1-(4-Cyanobenzyl)-2-imidazolidinone

1-(4-Cyanobenzyl)-2-imidazolidinone

Cat. No. B8273859
M. Wt: 201.22 g/mol
InChI Key: YJQPAAFBOXDXCD-UHFFFAOYSA-N
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Patent
US06114390

Procedure details

To a solution of 20.0 g (84.1 mMol) of 1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea in 200 ml of anhydrous dimethylformamide were added, in batches and at ambient temperature, 11.2 g (99.8 mMol) of potassium-tert.butoxide and the mixture was then stirred for 2 hours at +40° C. The reaction mixture was evaporated down in vacuo, the residue remaining was distributed between water and ethyl acetate, the organic phase was dried over sodium sulphate, clarified over activated charcoal and evaporated down in vacuo once more. The residue was triturated with tert.butyl-methylether, suction filtered and dried in a vacuum dryer. 3.0 g (18% of theory) of colourless crystals were obtained, Mp. 117-118° C.
Name
1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
potassium tert.butoxide
Quantity
11.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)=[O:6].[K].CC(C)([O-])C>CN(C)C=O>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])=[CH:10][CH:11]=1)#[N:16] |f:1.2,^1:16|

Inputs

Step One
Name
1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea
Quantity
20 g
Type
reactant
Smiles
ClCCNC(=O)NCC1=CC=C(C=C1)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
potassium tert.butoxide
Quantity
11.2 g
Type
reactant
Smiles
[K].CC(C)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo once more
CUSTOM
Type
CUSTOM
Details
The residue was triturated with tert.butyl-methylether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dryer
CUSTOM
Type
CUSTOM
Details
3.0 g (18% of theory) of colourless crystals were obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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